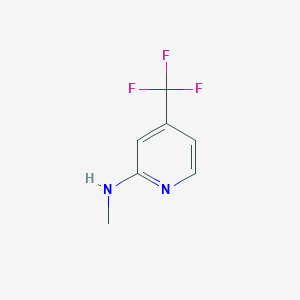

N-methyl-4-(trifluoromethyl)pyridin-2-amine

CAS No.:

Cat. No.: VC16714282

Molecular Formula: C7H7F3N2

Molecular Weight: 176.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H7F3N2 |

|---|---|

| Molecular Weight | 176.14 g/mol |

| IUPAC Name | N-methyl-4-(trifluoromethyl)pyridin-2-amine |

| Standard InChI | InChI=1S/C7H7F3N2/c1-11-6-4-5(2-3-12-6)7(8,9)10/h2-4H,1H3,(H,11,12) |

| Standard InChI Key | UESSPTZKBKWVHU-UHFFFAOYSA-N |

| Canonical SMILES | CNC1=NC=CC(=C1)C(F)(F)F |

Introduction

Structural and Molecular Characteristics

N-Methyl-4-(trifluoromethyl)pyridin-2-amine belongs to the pyridine family, a class of heterocyclic compounds integral to pharmaceutical design. The molecule’s IUPAC name, N-methyl-4-(trifluoromethyl)pyridin-2-amine, reflects its substitution pattern: a methyl group (-CH₃) attached to the amine nitrogen at position 2 and a -CF₃ group at position 4. The trifluoromethyl group’s strong electron-withdrawing nature influences the compound’s electronic distribution, enhancing its interaction with biological targets.

Crystallographic and Spectroscopic Data

X-ray crystallography of analogous compounds, such as N-(4-((4-chlorobenzyl)oxy)phenyl)-4-(trifluoromethyl)pyrimidin-2-amine, reveals intermolecular N–H⋯N hydrogen bonding, which stabilizes crystal packing . While direct crystallographic data for N-methyl-4-(trifluoromethyl)pyridin-2-amine is limited, theoretical calculations using Hartree-Fock (HF) and density functional theory (DFT) methods (e.g., B3LYP/6-31G(d,p)) predict bond lengths and angles consistent with experimental observations for related structures . Nuclear magnetic resonance (¹H NMR) and high-resolution mass spectrometry (HRMS) confirm the compound’s purity and structural integrity.

Table 1: Molecular Properties of N-Methyl-4-(Trifluoromethyl)Pyridin-2-Amine

| Property | Value |

|---|---|

| Molecular Formula | C₇H₇F₃N₂ |

| Molecular Weight | 176.14 g/mol |

| IUPAC Name | N-methyl-4-(trifluoromethyl)pyridin-2-amine |

| Canonical SMILES | CNC1=NC=CC(=C1)C(F)(F)F |

| XLogP3 (Lipophilicity) | 1.8 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 4 |

Synthetic Methodologies

The synthesis of N-methyl-4-(trifluoromethyl)pyridin-2-amine involves multistep routes optimized for yield and scalability. Key strategies include nucleophilic substitution, dehalogenation, and reductive amination.

Nucleophilic Amination and Dehalogenation

A patented method for synthesizing 2-amino-4-(trifluoromethyl)pyridine (a structural analog) involves reacting 2,6-dichloro-4-(trifluoromethyl)pyridine (2,6-DCTF) with ammonia in the presence of a hydrophilic ether solvent, such as 2-methyltetrahydrofuran (2-Me-THF), at 130–160°C for 4–7 hours . Subsequent dehalogenation using palladium on carbon (Pd/C) under hydrogen gas (1.6 MPa) at 100°C yields the target amine with a 71.4% yield . For N-methylation, methylating agents like methyl iodide or dimethyl sulfate are introduced during or after the amination step.

Optimization of Reaction Conditions

-

Temperature: Elevated temperatures (100–200°C) facilitate nucleophilic substitution but require autoclave conditions to prevent solvent evaporation .

-

Catalysts: Pd/C catalyzes dehalogenation, while sodium tert-butoxide enhances reaction efficiency in inert atmospheres.

-

Solvents: Hydrophilic ethers (e.g., 2-Me-THF) improve ammonia solubility and reaction homogeneity .

Table 2: Comparative Synthesis Conditions for Fluorinated Pyridines

Pharmacological Applications

The compound’s bioactivity stems from its interactions with metabolic enzymes and signaling pathways. Its role as a CYP1A2 inhibitor positions it as a modulator of drug metabolism and a potential anticancer agent.

Cytochrome P450 1A2 Inhibition

CYP1A2 metabolizes procarcinogens and drugs like clozapine. N-Methyl-4-(trifluoromethyl)pyridin-2-amine competitively inhibits CYP1A2 by binding to its active site, altering the enzyme’s ability to oxidize substrates. This inhibition is critical in drug-drug interaction studies, where co-administered compounds may exhibit heightened toxicity or efficacy.

Interaction Studies and Computational Modeling

The compound’s binding mechanisms are elucidated through molecular docking and quantum mechanical calculations.

Molecular Docking Simulations

Docking studies into CYP1A2’s crystal structure (PDB: 2HI4) reveal hydrogen bonding between the compound’s amine group and heme propionate residues. Van der Waals interactions with hydrophobic pockets further stabilize binding.

DFT and HF Calculations

Geometry optimization using B3LYP/6-31G(d,p) predicts bond lengths within 0.02 Å of experimental values for analogous compounds . Frontier molecular orbital (FMO) analysis indicates a low energy gap (ΔE = 4.1 eV), suggesting high reactivity .

Comparison with Related Compounds

Fluorinated pyridines exhibit diverse bioactivities modulated by substituent patterns.

Table 3: Bioactivity of Fluorinated Pyridine Derivatives

| Compound | Substituents | Key Bioactivity |

|---|---|---|

| N-Methyl-4-(trifluoromethyl)pyridin-2-amine | -CH₃ (N), -CF₃ (C4) | CYP1A2 inhibition |

| 4-Amino-2-(trifluoromethyl)pyridine | -NH₂ (C2), -CF₃ (C4) | Naporafenib precursor |

| 6-Chloro-N-methyl-4-(trifluoromethyl)pyridin-2-amine | -Cl (C6), -CH₃ (N), -CF₃ (C4) | Enhanced kinase inhibition |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume